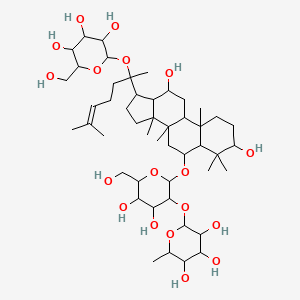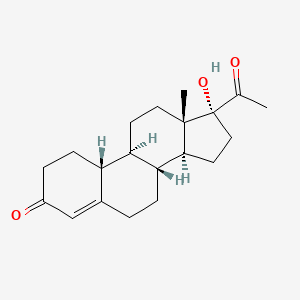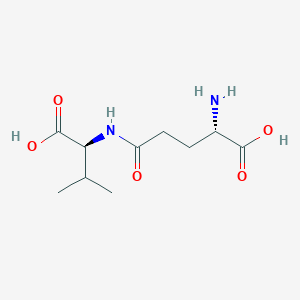
Ginsenoside Re
Vue d'ensemble
Description
Le ginsenoside B2 est un composé de saponine triterpénoïde présent dans les racines de Panax ginseng et de Panax quinquefolius. Les ginsénosides sont les principaux composants actifs responsables des propriétés médicinales du ginseng, utilisé en médecine traditionnelle depuis des siècles. Le ginsenoside B2 est connu pour ses bienfaits pharmacologiques, notamment ses effets anti-inflammatoires, anticancéreux et neuroprotecteurs .
Applications De Recherche Scientifique
Ginsenoside B2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and triterpenoid biosynthesis.
Biology: Ginsenoside B2 is studied for its role in cell signaling pathways and its effects on cellular processes.
Medicine: It has shown potential in the treatment of cancer, inflammation, and neurodegenerative diseases.
Industry: Ginsenoside B2 is used in the development of functional foods and dietary supplements
Mécanisme D'action
Target of Action
Ginsenoside Re, a major ginsenoside in ginseng , has multiple biological therapeutic targets . It interacts with steroidal receptors and has been shown to act as a specific agonist for the nongenomic pathway of sex steroid receptors .
Mode of Action
This compound exhibits its effects through various mechanisms. For instance, it can reduce oxidative damage and mitochondrial apoptosis induced by excessive reactive oxygen species (ROS) through the activation of the PI3K/AKT signaling pathway . It also acts through the estrogen receptor (ER) and elicits cross-talking with the insulin-like growth factor-1 receptor (IGF-IR) in neuronal cells .
Biochemical Pathways
This compound mainly affects the activity of AMPK/AKT and PI3K/AKT pathways . It also has been shown to inhibit the NF-кB signaling pathway and decrease inflammation via blocking the mRNA expression of pro-inflammatory mediators as well as cytokines .
Pharmacokinetics
The absorption of this compound is fast in the gastrointestinal tract. It may be metabolized mainly into Rh1 and F1 by intestinal microflora before absorption into blood. This compound is quickly cleared from the body .
Result of Action
This compound is known to exhibit a wide range of pharmacological activities. It can eliminate viruses, enhance the immune response, improve osteoporosis, improve skin barrier function, enhance intracellular antioxidant actions, regulate cholesterol metabolism, alleviate allergic responses, increase sperm motility, reduce erectile dysfunction, promote cyclic growth of hair follicles, and reduce gastrointestinal motility dysfunction .
Action Environment
Environmental factors can significantly impact the accumulation of ginsenosides in different parts of the ginseng plant . In root tissue, photosynthetically active radiation (PAR) and soil water potential have a greater impact on ginsenoside accumulation, while in leaf tissue, temperature and relative humidity have a greater impact .
Analyse Biochimique
Biochemical Properties
Ginsenoside Re interacts with various enzymes, proteins, and other biomolecules. It has been shown to regulate the transforming growth factor-beta 1 (TGF-β1)/Smad3 pathway . This compound is also known to eliminate virus, enhance the immune response, improve osteoporosis, improve skin barrier function, enhance intracellular anti-oxidant actions, regulate cholesterol metabolism, alleviate allergic responses, increase sperm motility, reduce erectile dysfunction, promote cyclic growth of hair follicles, and reduce gastrointestinal motility dysfunction .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by enhancing the immune response . It also has a positive impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to increase the expression of PPAR-γ, inhibit BACE1 activity, and ultimately reduce the production of Aβ .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been suggested to interact with and change the properties of cell membranes . Some ginsenosides have also been shown to be partial agonists of steroid hormone receptors . This compound can significantly inhibit the Aβ-triggered mitochondrial apoptotic pathway, as indicated by maintenance of mitochondrial functional, elevated Bcl-2/Bax ratio, reduced cytochrome c release, and inactivation of caspase-3/9 .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Evidence from pharmacokinetic and metabolic studies of this compound demonstrated that the absorption of this compound is fast in the gastrointestinal tract, it may be metabolized mainly to Rh1 and F1 by intestinal microflora before absorption into blood, and it is quickly cleared from the body .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound has been shown to have a significant positive effect on cognitive performance in experimental AD models . The stratified analysis revealed that this compound had the greatest effect on acquisition and retention memory in AD models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been demonstrated that this compound may be metabolized mainly to Rh1 and F1 by intestinal microflora before absorption into blood . Ginsenosides may improve blood glucose through the regulation of glucose absorption, intervention in glucose transport and/or glucose disposal, and the alteration of insulin secretion and binding .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Transport of this compound across the intestinal mucosa is energy-dependent and non-saturable . The sodium-dependent glucose co-transporter 1 may be involved in this process .
Subcellular Localization
It has been shown that this compound attenuates photooxidative stress and associated lipid peroxidation in the retina . Furthermore, this compound treatment preserves the morphological and functional integrity of the retina, counteracts photooxidative stress-induced perturbation of the retinal gene expression profiles and mitigates photoreceptor degeneration-associated neuroinflammatory responses and microglia activation in the retina .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du ginsenoside B2 implique plusieurs étapes, à partir du squelette triterpénoïde de base. Le processus comprend généralement des réactions de glycosylation, où des fragments de sucre sont attachés à la partie aglycone de la molécule. Des méthodes enzymatiques utilisant des glycosyltransférases ont été développées pour obtenir des motifs de glycosylation spécifiques .
Méthodes de production industrielle : La production industrielle de ginsenoside B2 implique souvent l'extraction et la purification à partir de racines de ginseng. Des techniques avancées telles que la chromatographie liquide haute performance (CLHP) et la spectrométrie de masse (SM) sont utilisées pour l'analyse quantitative et l'isolement des ginsénosides . Des approches biotechnologiques, y compris l'utilisation de micro-organismes modifiés génétiquement, ont également été explorées pour la production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions : Le ginsenoside B2 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes hydroxyle présents dans la molécule.
Réduction : Les réactions de réduction peuvent modifier les liaisons glycosidiques.
Substitution : Les réactions de substitution peuvent remplacer des groupes fonctionnels spécifiques par d'autres.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes sont utilisés pour les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du ginsenoside B2 avec des propriétés pharmacologiques modifiées .
4. Applications de la recherche scientifique
Le ginsenoside B2 possède une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour l'étude des réactions de glycosylation et de la biosynthèse des triterpénoïdes.
Biologie : Le ginsenoside B2 est étudié pour son rôle dans les voies de signalisation cellulaire et ses effets sur les processus cellulaires.
Médecine : Il a montré un potentiel dans le traitement du cancer, de l'inflammation et des maladies neurodégénératives.
Industrie : Le ginsenoside B2 est utilisé dans le développement d'aliments fonctionnels et de compléments alimentaires
5. Mécanisme d'action
Le ginsenoside B2 exerce ses effets par le biais de multiples cibles moléculaires et voies :
Anti-inflammatoire : Il inhibe la production de cytokines pro-inflammatoires et module l'activité du facteur nucléaire kappa B (NF-κB).
Anticancéreux : Le ginsenoside B2 induit l'apoptose dans les cellules cancéreuses en activant les caspases et en inhibant la voie PI3K/Akt.
Neuroprotecteur : Il protège les neurones en réduisant le stress oxydatif et en modulant la libération de neurotransmetteurs.
Comparaison Avec Des Composés Similaires
Le ginsenoside B2 est comparé à d'autres ginsénosides tels que le ginsenoside Rb1, Rg1 et Rh1 :
Ginsenoside Rb1 : Connu pour ses effets antidiabétiques et antifatigue.
Ginsenoside Rg1 : Présente de fortes propriétés neuroprotectrices et anti-âge.
Ginsenoside Rh1 : Possède de puissantes activités anti-inflammatoires et anticancéreuses.
Unicité : Le ginsenoside B2 est unique en raison de son motif de glycosylation spécifique, qui contribue à son profil pharmacologique distinct .
Conclusion
Le ginsenoside B2 est un composé précieux avec des applications diverses dans la recherche scientifique et la médecine. Sa structure chimique unique et ses propriétés pharmacologiques en font un sujet de recherche et d'intérêt industriel continus.
Propriétés
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O18/c1-21(2)11-10-14-48(9,66-42-38(60)35(57)32(54)26(19-49)63-42)23-12-16-46(7)30(23)24(51)17-28-45(6)15-13-29(52)44(4,5)40(45)25(18-47(28,46)8)62-43-39(36(58)33(55)27(20-50)64-43)65-41-37(59)34(56)31(53)22(3)61-41/h11,22-43,49-60H,10,12-20H2,1-9H3/t22-,23-,24+,25-,26+,27+,28+,29-,30-,31-,32+,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,43+,45+,46+,47+,48-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAOOJDMFUQOKB-WCZZMFLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@](C)(CCC=C(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)[C@@]7([C@@H]3C([C@H](CC7)O)(C)C)C)C)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317298 | |
| Record name | Ginsenoside Re | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
947.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52286-59-6 | |
| Record name | Ginsenoside Re | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52286-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ginsenoside Re | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052286596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ginsenoside B2 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14815 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ginsenoside Re | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-O-(6-deoxy-α-L-mannopyranosyl)-(3β,6α,12β)-20-(β-D-glucopyranosyloxy)-3,12-dihydroxydammar-24-en-6-yl-β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GINSENOSIDE B2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46F3R0BL3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-amino-N-[(2S,5R,7E,9E,11R,13S)-2-amino-5-formyl-13-hydroxy-4-(4-hydroxy-3-iodophenyl)-7,9,11-trimethyl-3,6-dioxotetradeca-7,9-dien-5-yl]-N-methylpropanamide](/img/structure/B1671443.png)









![(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-Amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1671457.png)

